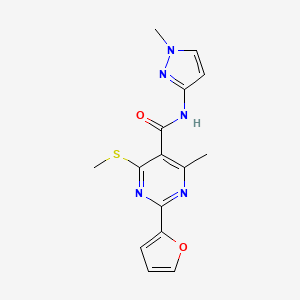

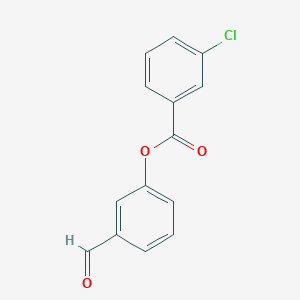

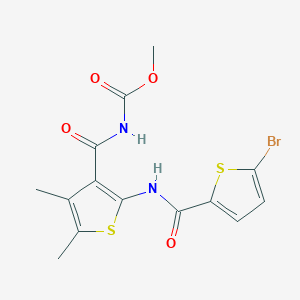

1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea, also known as MPUP, is a novel compound that has attracted a lot of attention in the scientific community. This compound has been synthesized using a unique method and has shown promising results in various scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Internal Standard for LC–MS Analysis

1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea has been synthesized and used as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis. Its deuterium-labeled variant, [2H3]AR-A014418, synthesized from commercially available [2H4]methanol, p-hydroxybenzaldehyde, and 2-amino-5-nitrothiazole, has shown potential for drug absorption and pharmacokinetics studies due to its high chemical and isotope purity (Liang et al., 2020).

Glyoxylation-Decarbonylative Stille Coupling Sequence

The compound has been utilized in a glyoxylation-decarbonylative Stille coupling sequence, a method to synthesize acyl heterocycles under mild conditions. This method showcases the compound's potential in complex organic synthesis and chemical engineering (Tasch et al., 2010).

Selective Protection in Nucleoside Synthesis

In nucleoside chemistry, the compound has been used for the selective protection of uridine. The p-methoxybenzyl (PMB) group derived from this compound has been employed as an effective protecting group in the synthesis of nucleoside derivatives like 2′-O-Methyluridine, highlighting its role in selective chemical transformations (Akiyama et al., 1990).

Inhibitor Synthesis in Medicinal Chemistry

This compound is a derivative of AR-A014418, a known glycogen synthase kinase 3β (GSK-3β) inhibitor. Its planar molecular structure and hydrogen bond formation properties make it valuable in synthesizing inhibitors for various therapeutic targets (Lough et al., 2010).

Natural Product Derivatives

It has been isolated as a derivative from the roots of Pentadiplandra brazzeana, showcasing its presence and potential applications in natural product chemistry (Tsopmo et al., 1999).

Propiedades

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-15-3-7-18(8-4-15)24-14-17(11-20(24)25)13-23-21(26)22-12-16-5-9-19(27-2)10-6-16/h3-10,17H,11-14H2,1-2H3,(H2,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNXPNBVJZDCOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B2655670.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2655676.png)

![2-({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)

![4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2655688.png)